N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitro-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitro-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a nitro group and a thiophen-2-ylmethyl group, along with a dioxidotetrahydrothiophenyl moiety. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitro-N-(thiophen-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the nitration of a benzamide derivative, followed by the introduction of the thiophen-2-ylmethyl group through a nucleophilic substitution reaction. The final step involves the oxidation of the tetrahydrothiophenyl group to form the dioxidotetrahydrothiophenyl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and commercial use.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitro-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophenyl group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiophen-2-ylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Further oxidized sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitro-N-(thiophen-2-ylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitro-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophen-2-ylmethyl group may enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the dioxidotetrahydrothiophenyl moiety but differ in their core structure and substituents.
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: These compounds have similar heterocyclic structures and are explored for their antimicrobial and antiviral activities.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitro-N-(thiophen-2-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-nitro-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S2/c19-16(12-3-5-13(6-4-12)18(20)21)17(10-15-2-1-8-24-15)14-7-9-25(22,23)11-14/h1-6,8,14H,7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQHERDIKQCBJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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